Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate is a synthetic compound that falls under the category of thiazole derivatives. It is characterized by its unique structure, which combines a thiazole ring with a phenoxyacetyl moiety. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of group IVA cytosolic phospholipase A2, a target for anti-inflammatory therapies.
The compound is classified under the Chemical Abstracts Service with the number 76275-87-1. It has been referenced in various scientific literature and patents, indicating its relevance in chemical research and development.
Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate is classified as an organic compound, specifically a thiazole derivative. It is part of a broader class of compounds known for their biological activity, particularly in cancer and inflammation research.
The synthesis of methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate typically involves multiple steps, starting from simpler thiazole derivatives. The general synthetic pathway includes:
The synthesis requires careful control of reaction conditions such as temperature and pH to maximize yield and minimize by-products. For example, maintaining low temperatures during certain reaction steps is crucial to prevent unwanted side reactions.
Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate features a thiazole ring substituted with an acetyl group and a phenoxy group. The molecular formula is , which corresponds to a molecular weight of approximately 325.45 g/mol.
These properties suggest that the compound has significant stability under standard laboratory conditions.
Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate can undergo various chemical reactions typical for esters and thiazoles:
The reactivity of this compound can be influenced by substituents on the aromatic ring and the thiazole moiety, which can alter electron density and steric hindrance.
Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate acts primarily as an inhibitor of group IVA cytosolic phospholipase A2 (GIVA cPLA2). This enzyme plays a critical role in releasing arachidonic acid from membrane phospholipids, which is a precursor for pro-inflammatory mediators.
In vitro studies have shown that this compound exhibits an IC50 value of approximately 300 nM in vesicle assays, indicating its potency as an anti-inflammatory agent. In cellular assays, it effectively suppresses arachidonic acid release with an IC50 value of about 0.6 µM.
Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate has potential applications in:
Thiazole derivatives have evolved from theoretical curiosities to cornerstone scaffolds in medicinal chemistry since their initial characterization in the late 19th century. The thiazole ring—a five-membered heterocycle containing both nitrogen and sulfur atoms—confers unique electronic properties that facilitate diverse biological interactions. Early pharmacological interest emerged from the discovery of thiamine (vitamin B₁), whose thiazole moiety proved essential for metabolic functions. This revelation spurred systematic exploration of synthetic thiazole derivatives throughout the mid-20th century, leading to groundbreaking antimicrobials (e.g., sulfathiazole) and later, antitumor agents. The structural versatility of the thiazole core allows strategic modifications at the C-2, C-4, and C-5 positions, enabling fine-tuning of pharmacokinetic properties and target selectivity. Notably, the introduction of carboxylate esters at C-4 emerged as a pivotal strategy to enhance membrane permeability while maintaining active site binding affinity. Patent literature from the early 2010s reveals intense industrial activity around 2-substituted-4-carboxylate thiazoles as privileged structures for inflammation and oncology targets, reflecting their sustained pharmaceutical relevance [3].
Table 1: Evolution of Key Thiazole-Based Therapeutics
Era | Representative Compound | Therapeutic Class | Clinical Impact |
---|---|---|---|
1930s–1940s | Sulfathiazole | Antibacterial | Pioneered anti-infective chemotherapy |
1950s–1960s | Ritonavir (core component) | Antiviral (HIV) | Revolutionized protease inhibitor design |
1990s–2000s | Meloxicam | NSAID (COX-2 preferential) | Improved gastrointestinal safety profile |
2010s–Present | Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate | cPLA₂α inhibitor | Targeted anti-inflammatory/antineoplastic agent |
Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate (developmental code: GK470/AVX420) exemplifies contemporary rational design in inflammation therapeutics. Its molecular architecture integrates three pharmacophoric elements: (1) a thiazole-4-carboxylate core enabling hydrogen bonding with catalytic sites; (2) a phenoxy linker providing conformational flexibility; and (3) a lipophilic 4-octylphenyl moiety enhancing membrane penetration and hydrophobic pocket binding. This compound was specifically engineered to inhibit cytosolic phospholipase A₂ alpha (cPLA₂α), the rate-limiting enzyme in arachidonic acid release and subsequent eicosanoid biosynthesis [1] [5].
Table 2: Key Physicochemical Properties of Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate
Property | Value/Descriptor | Methodology | Significance |
---|---|---|---|
Molecular Formula | C₂₁H₂₇NO₄S | Elemental Analysis | Confirms synthesis accuracy |
SMILES | CC1=NC(C2=CC=C(CCCCCCCC)C=C2)=CS1 | Computational Representation | Predicts reactivity & isomerism |
InChI Key | MQNZRSQWNNVXKI-UHFFFAOYSA-N | Standard Identifier | Ensures compound uniqueness in databases |
LogP (Predicted) | ~5.2 | Chromatographic Analysis | Indicates high lipophilicity for tissue penetration |
cPLA₂α Inhibition (XI(50)) | 0.011 mole fraction | Mixed micelle assay [5] | Highlights exceptional potency vs. earlier inhibitors |
Mechanistically, GK470/AVX420 achieves sub-micromolar inhibition of cPLA₂α (XI(50) = 0.011 mole fraction), outperforming early inhibitors like arachidonyl trifluoromethyl ketone (AACOCF₃) by orders of magnitude [5]. This potency translates to cellular efficacy: in human SW982 synoviocytes, it suppresses arachidonic acid release with an IC₅₀ of 0.6 µM, thereby reducing downstream prostaglandin E₂ (PGE₂) synthesis—a key mediator in rheumatoid arthritis and cancer-associated inflammation. Preclinical studies further validate its disease-modifying potential: in murine collagen-induced arthritis models, GK470/AVX420 significantly attenuated joint inflammation and cartilage degradation at levels comparable to methotrexate, while concurrently lowering plasma PGE₂ by >60% [5]. Notably, its structural analog AVX235 (differing only in alkyl chain length) demonstrated potent anti-angiogenic effects in triple-negative breast cancer models, suggesting broader therapeutic applications [1] [3].
Table 3: Comparative Efficacy of Thiazole-Based cPLA₂α Inhibitors
Compound | In Vitro IC₅₀ (cPLA₂α) | Cellular IC₅₀ (AA Release) | In Vivo Model Efficacy |
---|---|---|---|
AACOCF₃ (1st gen) | ~10 µM | >20 µM | Weak tumor growth inhibition |
AVX002 (ω-3 PUFA derivative) | 300 nM (vesicle assay) | 1.2 µM | Moderate anti-inflammatory activity |
GK470/AVX420 | 300 nM (vesicle) | 0.6 µM | Collagen arthritis: PGE₂ ↓ >60% |
AVX235 (C8 alkyl analog) | Comparable to AVX420 | Comparable to AVX420 | Breast cancer angiogenesis inhibition |
The strategic 4-octylphenoxy substitution in GK470/AVX420 extends beyond mere lipophilicity enhancement. Molecular dynamics simulations reveal that the octyl chain inserts into a hydrophobic cleft adjacent to cPLA₂α’s catalytic site, inducing allosteric constraints that impede phospholipid substrate access. This dual-binding mode (catalytic site occupation + allosteric modulation) explains its exceptional inhibitory kinetics. Patent analyses underscore its therapeutic versatility: protected claims encompass applications in rheumatoid arthritis, multiple myeloma, and solid tumors, reflecting its mechanistic intersection between inflammation and oncogenesis [3] [5]. As research advances, this compound class continues to illuminate cPLA₂α's pathophysiological roles while establishing thiazole carboxylates as indispensable tools for targeted molecular therapy.
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2